molecular formula C₉H₁₈ClNO₄ B144695 Acetyl-L-carnitine hydrochloride CAS No. 5080-50-2

Acetyl-L-carnitine hydrochloride

Cat. No. B144695
CAS RN: 5080-50-2
M. Wt: 239.69 g/mol
InChI Key: JATPLOXBFFRHDN-QRPNPIFTSA-N
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Description

Acetyl-L-carnitine (ALC) is a compound that has a significant role in energy metabolism within the body. It is known for its neuroprotective properties and its ability to transport acetyl groups across mitochondrial membranes, which is crucial for the β-oxidation of fatty acids. ALC also modulates brain neurotransmitters and has been studied for its potential benefits in conditions such as depressive disorders, Alzheimer's disease, and chronic pain .

Synthesis Analysis

ALC is synthesized in the liver and kidneys from the amino acids lysine and methionine. It is involved in lipid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria as acylcarnitine esters. Additionally, ALC can act as a shuttle for acetyl groups, playing a key role in glucose metabolism .

Molecular Structure Analysis

The molecular structure of ALC comprises carnitine and an acetyl moiety. The carnitine component is essential for the transport of fatty acids, while the acetyl part can be utilized to maintain acetyl-CoA levels, which are vital for numerous metabolic processes .

Chemical Reactions Analysis

ALC participates in various biochemical pathways. It can enter the tricarboxylic acid cycle in the liver, contributing to the synthesis of ketone bodies and cholesterol. The acetyl moiety from ALC can be incorporated into the carbon skeletons of different molecules, indicating its involvement in both mitochondrial and extramitochondrial metabolic processes .

Physical and Chemical Properties Analysis

ALC's physical and chemical properties allow it to cross the inner mitochondrial membrane, which is crucial for its role in fatty acid metabolism. Its ability to donate acetyl groups also makes it important for maintaining cellular energy levels and for participating in the synthesis of macromolecules .

Analysis of Relevant Papers

  • Entry of Acetyl-L-carnitine in Liver Metabolic Pathways : This study used 13C NMR spectroscopy to investigate how ALC is utilized in the liver of rats. It was found that ALC enters biosynthetic pathways, contributing to the synthesis of cholesterol and ketone bodies, and is involved in the mitochondrial acetylCoA pool associated with the tricarboxylic acid cycle .

  • Acetyl-L-carnitine's Role in Lipogenesis : The research explored the contribution of ALC to lipogenic pathways in different cell models. It was found that ALC was less effective than acetate as a precursor for de novo lipogenesis but could contribute to lipid synthesis by bypassing citrate and utilizing cytosolic acetyl-CoA .

  • Neuroprotective Effects of ALC : ALC has been shown to increase dopamine and serotonin output in the brain and protect against acute stress exposure. It also appears to modulate neuronal plasticity and protect against oxidative stress, which may be beneficial in neurodegenerative diseases .

  • ALC in Chronic Pain and Neurological Disorders : ALC has been found to have analgesic activity in chronic inflammatory and neuropathic pain models. It modulates neurotransmitters and neurotrophic factors, which may explain its therapeutic potential in chronic pain conditions .

  • ALC's Impact on Gene Expression : Treatment with ALC modulates the expression of genes involved in neuronal ceroid lipofuscinosis, a group of neurodegenerative disorders. This suggests that ALC may have a role in rebalancing disorders that affect pH homeostasis and vesicle acidification .

  • Therapeutic Properties in Alzheimer's Disease and Depression : ALC has been reported to have beneficial effects in major depressive disorders and Alzheimer's disease. It may act by modifying the structure and function of cellular macromolecules and influencing synaptic transmission .

  • ALC's Role in Type 2 Diabetes : ALC improves insulin-mediated glucose disposal in type 2 diabetes patients. It may regulate acetyl and acyl cellular trafficking and control the synthesis of key metabolic enzymes .

  • Combination Therapy in Alzheimer's Disease : ALC in combination with acetylcholinesterase inhibitors may be a useful therapeutic option for Alzheimer's disease patients who do not respond to monotherapy. It may enhance cognitive functions and behavioral symptoms .

  • Mechanisms of Ischemic Neuroprotection : ALC is neuroprotective in cerebral ischemia models. It may reduce oxidative stress, inhibit excitotoxicity, and have a neurotrophic effect, which could be important in both acute brain injury and chronic neurodegenerative disorders .

Scientific Research Applications

  • Neuroprotection and Neuromodulation : ALC plays a crucial role in neuroprotection and neuromodulation. It exhibits neuroprotective effects against neurodegenerative diseases, influences neurotransmitter activity, and has antidepressant and analgesic effects in neuropathies (Traina, 2016). It has been found to modulate gene expression in the nervous system, impacting synaptic morphology and transmission (Traina et al., 2011).

  • Female Fertility : ALC is noted for its role in enhancing female fertility. It helps in β-oxidation in oocytes, maintains cell membrane stability, and prevents free radical-induced DNA damage (Agarwal et al., 2018).

  • Cognitive Disorders and Dementia : Studies have explored ALC's effects in slowing cognitive decline in dementia. It restores cell membranes, stimulates synaptic functioning, and exerts neurotrophic effects, which are beneficial in cognitive impairment conditions (Pennisi et al., 2020).

  • Peripheral Neuropathy : ALC has been effective in treating peripheral neuropathies. Clinical trials show its beneficial effects on nerve conduction and nerve fiber regeneration, highlighting its role in neuropathic pain management (Di Stefano et al., 2019).

  • Alzheimer's Disease : ALC's potential as a treatment for Alzheimer's Disease is being explored. It has been suggested that ALC could help identify patients before conversion to Alzheimer's and those who would benefit from treatment (Cristofano et al., 2016).

  • Neuroinflammation : ALC provides neuroprotection against neuroinflammation, a common factor in many neurodegenerative diseases. Its antioxidant and anti-apoptotic activities are significant in this area (Jamali-Raeufy et al., 2021).

  • Cardiometabolic Disorders : ALC is also noted for its beneficial cardiovascular effects. It has been suggested for management in peripheral arterial disease, heart and cerebral ischemia, and congestive heart failure (Mingorance et al., 2011).

Safety And Hazards

Acetyl-L-carnitine is likely safe for most people. It can cause some side effects including stomach upset, nausea, vomiting, dry mouth, headache, and restlessness . It can also cause a “fishy” odor of the urine, breath, and sweat . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment .

Future Directions

Boosting mitochondrial metabolism might be a potential therapeutic strategy to induce antidepressant effects . Acetyl-L-carnitine exhibits antidepressant, neuroprotective, analgesic, and antinociceptive activities . It may also help to control sugar level for the individuals with type 2 diabetes and also helps the male in sperm function .

properties

IUPAC Name

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPLOXBFFRHDN-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Acetyl-L-carnitine hydrochloride

CAS RN

5080-50-2
Record name Acetyl L-carnitine hydrochloride
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Record name Acetylcarnitine L-form hydrochloride
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Record name Acetyl-L-carnitine hydrochloride
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Record name 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, chloride (1:1), (2R)
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Record name (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate hydrochloride
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Record name LEVACECARNINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
LJ Thal, A Carta, WR Clarke, SH Ferris, RP Friedland… - Neurology, 1996 - AAN Enterprises
… A 1-year, double-blind, placebo-controlled, randomized, parallel-group study compared the efficacy and safety of acetyl-L-carnitine hydrochloride (ALCAR) with placebo in patients with …
Number of citations: 256 n.neurology.org
QF Cheng, XY Xu, YH Li, J Wang… - Chinese Journal of Organic …, 2006 - sioc-journal.cn
… In following two steps, such an ester was converted into L-carnitine hydrochloride in 68.3% overall yield with 94.6% ee and acetyl-L-carnitine hydrochloride in 62.6% overall yield with …
Number of citations: 2 sioc-journal.cn
SJL Flatters, WH Xiao, GJ Bennett - Neuroscience letters, 2006 - Elsevier
This study examines the potential efficacy of acetyl-l-carnitine (ALC) to prevent and treat paclitaxel-induced pain. Rats received four intraperitoneal (ip) injections of 2mg/kg paclitaxel on …
Number of citations: 180 www.sciencedirect.com
A Inano, Y Sai, H Nikaido, N Hasimoto… - … & drug disposition, 2003 - Wiley Online Library
… Acetyl-L-carnitine hydrochloride and L-carnitine hydrochloride were from Sigma Chemicals Co. (St Louis, MO). All other chemicals were commercial products of reagent grade. …
Number of citations: 93 onlinelibrary.wiley.com
HP Weber, RC Anderson, M Shapiro… - … Section C: Crystal …, 1995 - scripts.iucr.org
The title compound, 2-acetoxy-3-carboxy-N, N, N-tfi-methyl-1-propanaminium chloride, C9H18 NOt. CI-, rep-resents a source of activated acetyl groups which are efficiently used for …
Number of citations: 5 scripts.iucr.org
A Marzo, R Urso, M Rocchetti, V Rizza… - European journal of …, 1989 - europepmc.org
… The pharmacokinetics of acetyl-L-carnitine hydrochloride were investigated in 6 healthy volunteers of both sexes after iv injection of 500 mg of the drug, expressed as inner salt. Plasma …
Number of citations: 47 europepmc.org
G Martinotti, S Andreoli, D Reina, M Di Nicola… - Progress in Neuro …, 2011 - Elsevier
OBJECTIVE: Aim of this randomized, double-blind, placebo-controlled study was to evaluate the efficacy of Acetyl-l-Carnitine (ALC), at different dosages, on specific anhedonic …
Number of citations: 60 www.sciencedirect.com
R Emaus, LL Bieber - Analytical Biochemistry, 1982 - Elsevier
… AcetylL-carnitine hydrochloride was kindly provided by Otsuka Pharmaceutical Company, (Naruto, Tokushima, Japan) and was judged to be >98% pure by assay of both free and total …
Number of citations: 10 www.sciencedirect.com
F Kazak, GF Yarim - Neuroscience Letters, 2017 - Elsevier
… Acetyl-l-carnitine (Sigma, O-Acetyl-l-carnitine hydrochloride, A6706) was applied intraperitoneally in two different doses at 100 mg/kg/day (100A + LPS group) and 300 mg/kg/day (300A …
Number of citations: 41 www.sciencedirect.com
M Niang, M Melka - ACTA MEDICA-HRADEC KRALOVE-, 2000 - actamedica.lfhk.cuni.cz
… Our hypothesis was to verify the supporting metabolic effects of acetyl-L-carnitine hydrochloride (ALC) in combined therapy with mitoxantrone (MX) and hepatotoxic cytostatic drugs …
Number of citations: 10 actamedica.lfhk.cuni.cz

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